ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a 2-chlorophenyl substituent at the 1-position and an ester group at the 3-position of the pyrazole ring. The amino group at the 5-position enhances its reactivity, enabling further functionalization. Its synthesis typically involves esterification or cyclocondensation reactions, as seen in related pyrazole derivatives .
Properties
IUPAC Name |
ethyl 5-amino-1-(2-chlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOILMBKKUPOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693339 | |
| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866838-00-8 | |
| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A variety of catalysts and reagents can be used for this reaction, including sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate, piperidine, piperidinium acetate, copper acetate, copper oxide on zirconium dioxide, cerium ammonium nitrate, graphene oxide–titanium dioxide, oxone, palladium, and alum .
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot, multicomponent reactions (MCRs) due to their efficiency and environmental friendliness. These methods combine green solvents and heterogeneous catalysts to produce highly functionalized pyrazole derivatives in high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
The 2-chlorophenyl group distinguishes this compound from analogs with substituents at other positions or with different halogens. For example:
- Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS 1264047-21-3) differs only in the position of the chlorine atom (3- vs. 2-chlorophenyl).
- Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate (CAS 1138036-67-5) replaces chlorine with a methyl group. The electron-donating methyl group may reduce electrophilicity compared to the electron-withdrawing chlorine, impacting reactivity in downstream reactions .
Modifications on the Pyrazole Ring
- Ethyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carboxylate () introduces additional substituents (Cl, CF₃, and sulfinyl groups), increasing molecular complexity and lipophilicity. This compound crystallizes in the space group P1̄ with four molecules per unit cell, suggesting distinct packing behavior compared to simpler analogs .
- Methyl 5-((2-((5-aminopentyl)amino)-5-chloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate () demonstrates how pyrazole carboxylates can be functionalized with aminoalkyl chains for kinase inhibition, highlighting the versatility of the core scaffold .
Crystallographic and Physicochemical Properties
Crystallography
Crystal structures of related compounds (e.g., ) reveal that substituents significantly influence packing patterns. Tools like Mercury CSD () enable visualization of intermolecular interactions, such as hydrogen bonding involving the amino and ester groups. The 2-chlorophenyl derivative may exhibit distinct π-π stacking or halogen bonding compared to 3-chloro or methyl analogs .
Physical Properties
Computational and Analytical Tools
Biological Activity
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate, a member of the pyrazole family, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential applications in medicinal chemistry.
Overview of the Compound
- Chemical Formula : C₁₂H₁₃ClN₄O₂
- CAS Number : 866838-00-8
- Molecular Weight : 265.7 g/mol
This compound is characterized by its heterocyclic structure, which is known to contribute to various pharmacological effects. Pyrazoles are widely recognized for their roles in pharmaceuticals, agrochemicals, and materials science due to their ability to interact with biological macromolecules.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Selectivity Index : Some derivatives have shown a COX-2 selectivity index exceeding 8.22, indicating promising anti-inflammatory activity with reduced side effects compared to traditional NSAIDs .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase, which is critical for cancer cell proliferation.
- IC50 Values : Certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant antiproliferative effects .
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may bind to active sites of specific enzymes (e.g., COX), thereby blocking their activity.
- Signal Transduction Modulation : It can interact with cellular receptors and modulate pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
